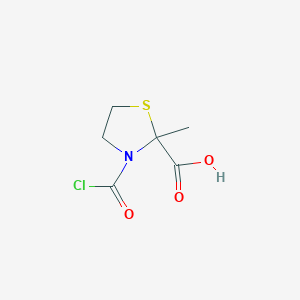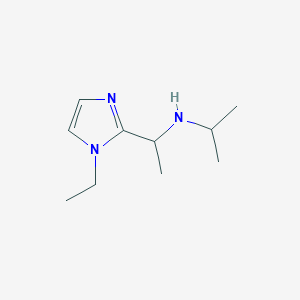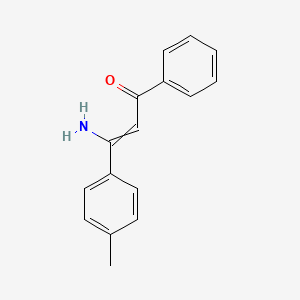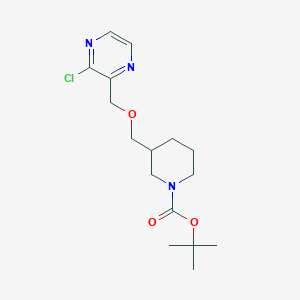
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrole with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反应分析
Types of Reactions: 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学研究应用
2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
相似化合物的比较
- 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone
- 2-(Trichloroacetyl)pyrrole
- 2-(1H-Pyrrol-1-yl)ethanol
Comparison: Compared to similar compounds, 2,2-Dichloro-1-(1H-pyrrol-1-yl)ethan-1-one is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms at the alpha position enhances its electrophilic nature, making it more reactive in certain chemical reactions. This distinct reactivity profile makes it a valuable compound in synthetic chemistry and research .
属性
CAS 编号 |
42277-23-6 |
|---|---|
分子式 |
C6H5Cl2NO |
分子量 |
178.01 g/mol |
IUPAC 名称 |
2,2-dichloro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H5Cl2NO/c7-5(8)6(10)9-3-1-2-4-9/h1-5H |
InChI 键 |
GSFKCKLKNBJUNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)


![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)

![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)



